![molecular formula C11H22NO4P B14537974 Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate CAS No. 62346-76-3](/img/structure/B14537974.png)
Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a phosphanylidene group, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate typically involves the reaction of diethyl malonate with appropriate phosphine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate exerts its effects involves the interaction of the phosphanylidene group with various molecular targets. This interaction can lead to the formation of stable complexes, which can inhibit or activate specific biochemical pathways. The compound’s ability to form strong bonds with metals and other electrophiles makes it a valuable tool in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.
Diethyl ethoxymethylenemalonate: Used in similar synthetic applications but with different reactivity due to the ethoxymethylene group.
Uniqueness
Diethyl [amino(diethyl)-lambda~5~-phosphanylidene]propanedioate is unique due to its phosphanylidene group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong nucleophiles or electrophiles, as well as in the formation of stable complexes with metals.
Properties
CAS No. |
62346-76-3 |
|---|---|
Molecular Formula |
C11H22NO4P |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
diethyl 2-[amino(diethyl)-λ5-phosphanylidene]propanedioate |
InChI |
InChI=1S/C11H22NO4P/c1-5-15-10(13)9(11(14)16-6-2)17(12,7-3)8-4/h5-8,12H2,1-4H3 |
InChI Key |
BUOJEDNSCBUXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(CC)(CC)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


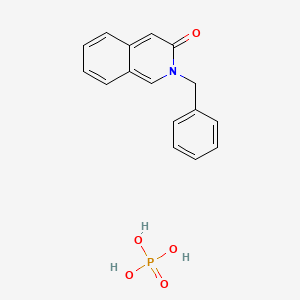
![Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]-](/img/structure/B14537909.png)
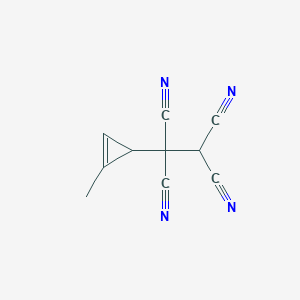
![(Furan-2-yl)[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]methanone](/img/structure/B14537924.png)
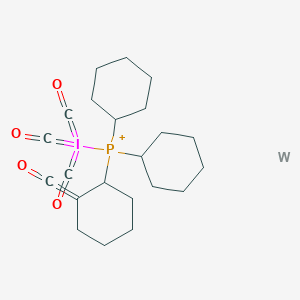
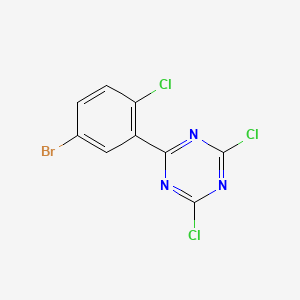
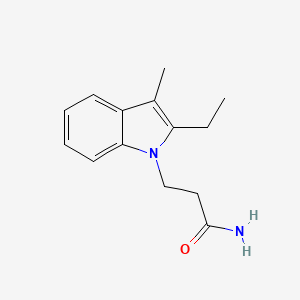
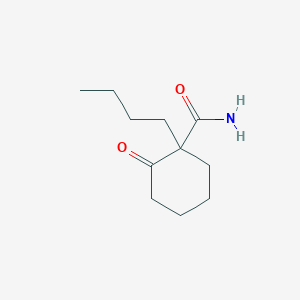
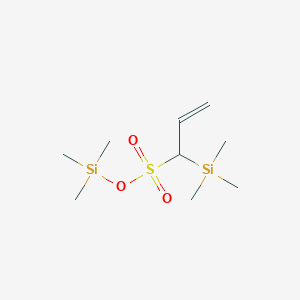
![Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate](/img/structure/B14537956.png)
![1-[1-(Phenylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14537957.png)
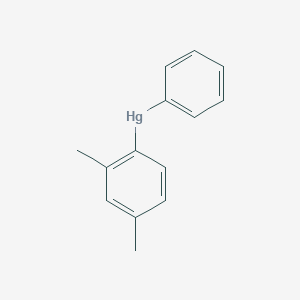
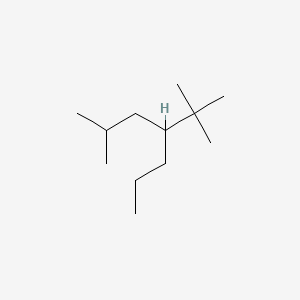
![Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)-3-(phenylmethyl)-](/img/structure/B14538000.png)
